
2-((6-Iodohex-2-yn-1-yl)oxy)tetrahydro-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-Iodohex-2-yn-1-yl)oxy)tetrahydro-2H-pyran is a chemical compound with the molecular formula C11H17IO2 and a molecular weight of 308.159. It is a member of the tetrahydropyran family, characterized by a six-membered ring containing one oxygen atom. This compound is notable for its iodohexynyl group, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Iodohex-2-yn-1-yl)oxy)tetrahydro-2H-pyran typically involves the reaction of a tetrahydropyranyl ether with an iodoalkyne. One common method includes the following steps:
Formation of Tetrahydropyranyl Ether: This step involves the protection of an alcohol group using dihydropyran in the presence of an acid catalyst.
Alkyne Iodination: The alkyne is iodinated using iodine and a suitable oxidizing agent, such as potassium iodide.
Coupling Reaction: The iodinated alkyne is then coupled with the tetrahydropyranyl ether under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((6-Iodohex-2-yn-1-yl)oxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction Reactions: The alkyne can be reduced to an alkene or alkane using hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Potassium permanganate or osmium tetroxide in aqueous or organic solvents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Major Products
Substitution: Formation of substituted tetrahydropyranyl ethers.
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Applications De Recherche Scientifique
2-((6-Iodohex-2-yn-1-yl)oxy)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((6-Iodohex-2-yn-1-yl)oxy)tetrahydro-2H-pyran involves its interaction with molecular targets such as enzymes or receptors. The iodohexynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The tetrahydropyranyl moiety provides stability and enhances the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((6-Bromohex-2-yn-1-yl)oxy)tetrahydro-2H-pyran: Similar structure but with a bromine atom instead of iodine.
2-((6-Chlorohex-2-yn-1-yl)oxy)tetrahydro-2H-pyran: Similar structure but with a chlorine atom instead of iodine.
2-((6-Fluorohex-2-yn-1-yl)oxy)tetrahydro-2H-pyran: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 2-((6-Iodohex-2-yn-1-yl)oxy)tetrahydro-2H-pyran imparts unique reactivity compared to its halogenated analogs. Iodine is a better leaving group, making the compound more reactive in substitution reactions. Additionally, the larger atomic radius of iodine can influence the compound’s steric interactions and binding affinity with molecular targets.
Propriétés
IUPAC Name |
2-(6-iodohex-2-ynoxy)oxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17IO2/c12-8-4-1-2-5-9-13-11-7-3-6-10-14-11/h11H,1,3-4,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJUZXSBFRXLBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC#CCCCI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
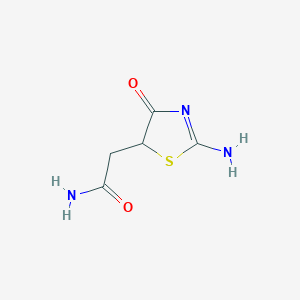
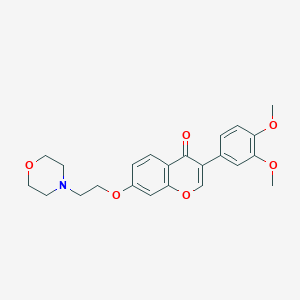
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide](/img/structure/B2721538.png)
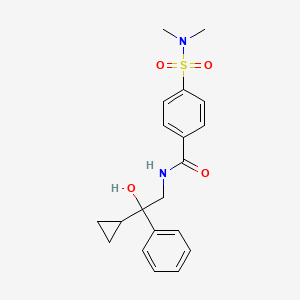
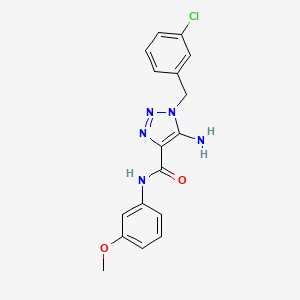
![2-(4-fluorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2721544.png)
![8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2721546.png)

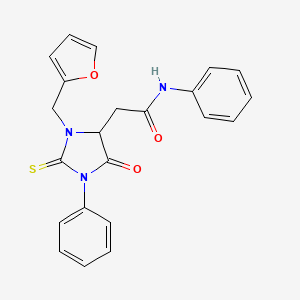

![3-[(4-Fluorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2721553.png)
![N-(4-chlorophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2721555.png)


